molecular formula C18H10N2O3 B7787471 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile

4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile

Cat. No.: B7787471
M. Wt: 302.3 g/mol
InChI Key: URYPTYUSHORNMH-OVCLIPMQSA-N
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Description

4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile is an organic compound with the molecular formula C18H10N2O3 It is characterized by the presence of a benzodioxole ring and a cyanoacetyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile typically involves the condensation of 4-cyanobenzaldehyde with 2H-1,3-benzodioxole-4-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or DNA, leading to the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzaldehyde
  • 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzoic acid
  • 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzamide

Uniqueness

What sets 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyanoprop-2-enoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O3/c19-9-12-4-6-13(7-5-12)17(21)15(10-20)8-14-2-1-3-16-18(14)23-11-22-16/h1-8H,11H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYPTYUSHORNMH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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